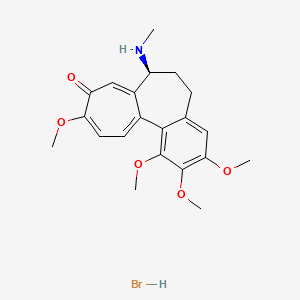

Demecolcine Hydrobromide Salt

描述

Demecolcine Hydrobromide Salt (CAS 1246817-95-7) is a brominated salt form of demecolcine, a colchicine derivative. It is primarily utilized in research and pharmaceutical applications due to its ability to inhibit microtubule polymerization, making it valuable in cytogenetic studies and cancer research. The hydrobromide salt enhances solubility and stability compared to the free base, facilitating its use in aqueous formulations .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Demecolcine Hydrobromide Salt involves the reaction of demecolcine with hydrobromic acid. The process typically includes dissolving demecolcine in a suitable solvent such as dichloromethane, followed by the addition of hydrobromic acid. The reaction mixture is then stirred at room temperature until the formation of the hydrobromide salt is complete .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

化学反应分析

Types of Reactions

Demecolcine Hydrobromide Salt undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

科学研究应用

Scientific Research Applications

Demecolcine Hydrobromide Salt is utilized in various scientific fields, including:

Cell Biology

- Cell Cycle Analysis : Used to synchronize cell cycles for karyotyping and studying cell division.

- Apoptosis Studies : Investigates the mechanisms by which demecolcine induces programmed cell death in cancer cells.

Cancer Research

- Antitumor Activity : Demonstrated ability to inhibit the growth and spread of various tumor types by disrupting microtubule dynamics.

- Drug Development : Serves as a lead compound for developing new anticancer therapies targeting microtubules.

Chemical Research

- Reagent in Synthesis : Employed as a reagent in various chemical reactions, particularly those involving microtubule dynamics.

- Interaction Studies : Explores binding affinities with tubulin and other cellular components.

Case Studies and Research Findings

Several studies have highlighted the efficacy and applications of this compound:

- Cancer Treatment Protocols : Clinical trials have demonstrated its effectiveness in treating various cancers, including non-small cell lung cancer and melanoma. In these studies, Demecolcine was shown to improve patient outcomes by significantly reducing tumor markers and stabilizing disease progression .

- Cell Cycle Synchronization : Research has shown that Demecolcine can effectively synchronize cells at specific phases of the cell cycle, facilitating detailed studies on cell division and chromosomal behavior .

- Toxicological Assessments : While effective as an antimitotic agent, Demecolcine's toxicity has been noted, necessitating careful handling and further studies to establish a comprehensive safety profile .

作用机制

Demecolcine Hydrobromide Salt exerts its effects by binding to the plus end of microtubules, suppressing their dynamics and preventing tubulin polymerization . This disruption of microtubules leads to the arrest of cell division in metaphase, ultimately inducing apoptosis in affected cells. The compound also activates the JNK/SAPK signaling pathway, which plays a role in the regulation of apoptosis .

相似化合物的比较

Structural and Functional Analogues

Demecolcine Hydrochloride

- Structure : Similar base structure (demecolcine) but paired with hydrochloric acid instead of hydrobromic acid.

- Synthesis : Prepared via salt formation using hydrochloric acid, analogous to hydrobromide synthesis methods (e.g., reaction with sodium hydrogen carbonate to isolate the free base) .

- Applications : Used in similar cytogenetic applications but differs in solubility and crystallinity.

Demecarium Bromide

- Structure : A bis-quaternary ammonium bromide salt with a decamethylene chain.

- Applications : Used in ophthalmic solutions for glaucoma treatment. Unlike Demecolcine Hydrobromide, it acts as a cholinesterase inhibitor rather than a microtubule disruptor .

Ondansetron Hydrobromide

- Structure : A 5-HT3 receptor antagonist with a hydrobromide salt form.

Comparative Physicochemical Properties

Table 1: Key Properties of Demecolcine Hydrobromide and Similar Salts

生物活性

Demecolcine, also known as demecolcine hydrobromide salt, is a potent microtubule inhibitor primarily used in cancer treatment and research. This compound is derived from colchicine, a natural alkaloid, and exhibits significant biological activity through its interaction with tubulin, the protein subunit of microtubules. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Demecolcine acts by binding to the β-tubulin subunit of microtubules, leading to the inhibition of microtubule polymerization. This disruption in microtubule dynamics is critical for processes such as mitosis and intracellular transport. The IC50 value for demecolcine's inhibition of tubulin polymerization is approximately 2.4 μM , indicating its potency as a mitotic inhibitor .

Biological Activity Overview

The biological activity of demecolcine can be summarized in the following key areas:

- Antitumor Activity: Demecolcine has been shown to inhibit the growth and spread of various tumor types by inducing cell cycle arrest in metaphase.

- Anti-inflammatory Effects: It may also exhibit anti-inflammatory properties by modulating immune responses.

- Neuroprotective Effects: Some studies suggest potential neuroprotective effects, although this area requires further investigation.

1. Antitumor Activity

A study published in Blood demonstrated that demecolcine effectively inhibits cell proliferation in leukemia models. The results indicated that treatment with demecolcine led to significant reductions in cell viability and induced apoptosis in leukemic cells .

2. Mechanistic Insights

Research on the mechanism of action has shown that demecolcine disrupts the mitotic spindle formation, leading to cell cycle arrest. A detailed analysis revealed that demecolcine-treated cells exhibited a marked increase in metaphase cells compared to untreated controls, underscoring its role as a mitotic inhibitor .

3. Clinical Applications

Demecolcine has been utilized in various clinical settings, particularly for patients with hematological malignancies. A notable case involved a patient with acute myeloid leukemia (AML) who showed a positive response to treatment with demecolcine combined with other chemotherapeutic agents, resulting in remission .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying demecolcine hydrobromide salt?

Synthesis typically involves reacting the free base form of demecolcine with hydrobromic acid under controlled stoichiometric conditions. For purification, crystallization via solvent evaporation or freeze crystallization (e.g., using ethanol/water mixtures) is recommended. Analytical techniques such as HPLC (≥99% purity threshold) and differential scanning calorimetry (DSC) should confirm identity and purity .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

Key steps include:

- Elemental analysis : Verify molecular composition (e.g., C, H, N, Br content).

- Spectroscopic methods : Use FT-IR to identify functional groups and NMR (¹H/¹³C) to confirm protonation sites .

- Thermal analysis : DSC or TGA to assess melting points and decomposition behavior .

- Optical properties : Polarimetry to measure specific rotation, critical for confirming stereochemical integrity .

Q. What experimental documentation standards are essential for reproducibility in this compound studies?

Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Detailed synthesis protocols : Include solvent ratios, temperature gradients, and crystallization conditions.

- Batch records : Document lot numbers, purity analyses, and storage conditions (e.g., desiccated, −20°C).

- Supporting data : Provide raw chromatograms, spectral peaks, and statistical validation of replicates .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Use tools like SHELXT for space-group determination and hydrogen-bonding network analysis. Key parameters:

- Isomorphism screening : Compare lattice parameters (e.g., unit cell dimensions) with related hydrobromide salts .

- Protonation mapping : Identify Br⁻ counterion interactions with protonated amine groups using electron density maps .

- CSD database cross-referencing : Validate findings against structurally characterized analogs .

Q. What strategies mitigate batch-to-batch variability in this compound for sensitive bioassays?

- Enhanced QC protocols : Request peptide content analysis (via amino acid analysis) and residual solvent testing (e.g., TFA <1%) .

- Counterion standardization : Ensure consistent HBr stoichiometry (±2% by titrimetry) to avoid solubility discrepancies .

- Stability studies : Monitor hygroscopicity and thermal degradation under accelerated conditions (40°C/75% RH) .

Q. How do salt forms (e.g., hydrobromide vs. hydrochloride) impact demecolcine’s pharmacological activity?

- Solubility profiling : Compare pH-dependent solubility in biorelevant media (e.g., FaSSIF/FeSSIF).

- Crystal engineering : Screen for polymorphs using solvent-drop grinding; assess dissolution kinetics via intrinsic dissolution rate (IDR) .

- In vitro assays : Validate receptor-binding affinity differences using SPR or radioligand displacement .

Q. What analytical approaches resolve contradictions in protonation site assignments for this compound?

- Combined NMR/pKa modeling : Use ¹⁵N NMR to track protonation shifts and computational tools (e.g., MarvinSketch) to predict ionization states.

- Single-crystal neutron diffraction : Directly visualize proton positions in high-resolution structures .

- Isothermal titration calorimetry (ITC) : Quantify Br⁻ binding thermodynamics to confirm stoichiometry .

Q. How can researchers optimize salt selection during preformulation studies?

- Salt screening workflows : Test 5–10 counterions (e.g., bromide, chloride, sulfate) under high-throughput crystallization.

- Ternary phase diagrams : Map solubility vs. pH for salt-free base equilibria.

- Regulatory alignment : Follow ICH Q6A guidelines for salt justification (e.g., improved bioavailability or stability) .

Q. Methodological Considerations

- Data contradiction resolution : Cross-validate conflicting results (e.g., solubility vs. crystallinity) using orthogonal techniques like dynamic vapor sorption (DVS) and powder XRD .

- Ethical reporting : Adhere to institutional review protocols for pharmacological studies, ensuring raw data transparency and consent documentation .

属性

IUPAC Name |

(7S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5.BrH/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15;/h7,9-11,15,22H,6,8H2,1-5H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUWJSBRIISJLR-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747414 | |

| Record name | (7S)-1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-95-7 | |

| Record name | (7S)-1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。